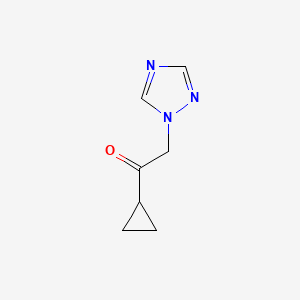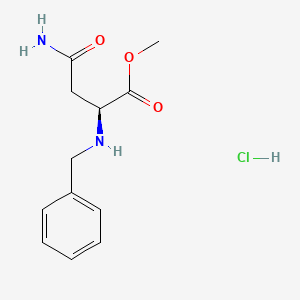
(4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound has been shown to possess unique properties that make it a valuable tool for studying various biological processes.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
Compounds structurally related to (4S)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one have been synthesized to study their crystal structure, photoluminescent, and magnetic properties. For instance, the synthesis of radical cation salts containing poly(beta-diketonate) rare earth complexes showcased innovative approaches to creating materials with unique optical and magnetic characteristics (Pointillart et al., 2009). These materials are paramount in advancing research in fields such as material science and photonics.
Photoluminescence and Magnetic Properties
The development of lanthanide clusters using 2-(hydroxymethyl)pyridine demonstrates the application of related compounds in creating materials that display dual physical properties, such as photoluminescence and magnetic behavior (Alexandropoulos et al., 2011). This research opens pathways to designing advanced materials for use in sensors, data storage, and quantum computing.
Catalysis and Reaction Mechanisms
The catalytic silylative reduction of pyridines, leading to the formation of sp³ C-Si bonds, illustrates the pivotal role of nitrogen-containing compounds in facilitating diverse and selective chemical reactions (Gandhamsetty et al., 2015). Understanding these mechanisms is crucial for developing new synthetic methods in organic chemistry.
Novel Material Synthesis
Research into the solvent-free synthesis of 2,4,6-triarylpyridine derivatives highlights the importance of such compounds in generating new materials with potential applications in pharmaceuticals and agrochemicals (Maleki, 2015). The exploration of these synthesis pathways is key to creating compounds with specific biological or chemical properties.
Advanced Polymers and Coatings
The study of polyimides derived from pyridine-containing diamine monomers showcases the application of related compounds in creating high-performance polymers with excellent thermal stability, optical transparency, and dielectric properties (Yan et al., 2011). These materials are significant for advancements in electronics, aerospace, and coatings industries.
Propriétés
IUPAC Name |
(4S)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-7-1-5(2-8(12)10(7)13)6-3-9(15)14-4-6/h1-2,6H,3-4H2,(H,14,15)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUUWAXTSJRLLP-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2879330.png)





